REACTION_CXSMILES
|
Cl.C([O:4][C:5](=[NH:12])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])C>CC(C)=O>[C:7]([CH2:6][C:5]([NH2:12])=[O:4])([O:9][CH2:10][CH3:11])=[O:8] |f:0.1|
|
Name
|
ethyl β-ethoxy-β-iminopropionate hydrochloride
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CC(=O)OCC)=N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
by washing on the
|
Type
|
FILTRATION
|
Details
|
filter with other solvent
|
Type
|
CUSTOM
|
Details
|
The filtrate was dried under vacuum
|
Type
|
CUSTOM
|
Details
|
the obtained oily residue was grinded in 1,500 ml of ethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |